molecular formula C9H6BrN3O2 B2377848 2-Amino-8-bromoquinazoline-4-carboxylic acid CAS No. 1780843-50-6

2-Amino-8-bromoquinazoline-4-carboxylic acid

Cat. No.: B2377848
CAS No.: 1780843-50-6
M. Wt: 268.07
InChI Key: SFQSEOVIDBBAJP-UHFFFAOYSA-N
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Description

2-Amino-8-bromoquinazoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-aminoquinazoline with bromine in the presence of a suitable solvent to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-8-bromoquinazoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-bromoquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 2-Amino-8-bromoquinazoline-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide versatility in chemical reactions and potential for diverse biological activities. Its bromine atom also allows for further functionalization through substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-8-bromoquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-5-3-1-2-4-6(5)12-9(11)13-7(4)8(14)15/h1-3H,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQSEOVIDBBAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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